Bis(4-chlorophenyl)-pyrrolidin-2-ylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-chlorophenyl)-pyrrolidin-2-ylmethanol is an organic compound characterized by the presence of two 4-chlorophenyl groups attached to a pyrrolidine ring, with a hydroxymethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-chlorophenyl)-pyrrolidin-2-ylmethanol typically involves the reaction of 4-chlorobenzaldehyde with pyrrolidine in the presence of a reducing agent. One common method includes the use of sodium borohydride as the reducing agent, which facilitates the formation of the hydroxymethyl group at the 2-position of the pyrrolidine ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Bis(4-chlorophenyl)-pyrrolidin-2-ylmethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced further to form different derivatives.
Substitution: The chlorine atoms on the phenyl rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of Bis(4-chlorophenyl)-pyrrolidin-2-one.
Reduction: Formation of Bis(4-chlorophenyl)-pyrrolidin-2-ylmethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bis(4-chlorophenyl)-pyrrolidin-2-ylmethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bis(4-chlorophenyl)-pyrrolidin-2-ylmethanol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with various biomolecules, while the pyrrolidine ring and chlorophenyl groups contribute to its overall binding affinity and specificity. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Bis(4-chlorophenyl) sulfone
- Bis(4-chlorophenyl) disulfide
- 4,4’-Dichlorodiphenyl sulfone
Uniqueness
Bis(4-chlorophenyl)-pyrrolidin-2-ylmethanol is unique due to the presence of the pyrrolidine ring and hydroxymethyl group, which confer distinct chemical and biological properties compared to other similar compounds. Its structural features enable specific interactions and reactivity that are not observed in compounds like Bis(4-chlorophenyl) sulfone or Bis(4-chlorophenyl) disulfide.
Properties
Molecular Formula |
C17H17Cl2NO |
---|---|
Molecular Weight |
322.2 g/mol |
IUPAC Name |
bis(4-chlorophenyl)-pyrrolidin-2-ylmethanol |
InChI |
InChI=1S/C17H17Cl2NO/c18-14-7-3-12(4-8-14)17(21,16-2-1-11-20-16)13-5-9-15(19)10-6-13/h3-10,16,20-21H,1-2,11H2 |
InChI Key |
HOCWWBFODSQMGO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.